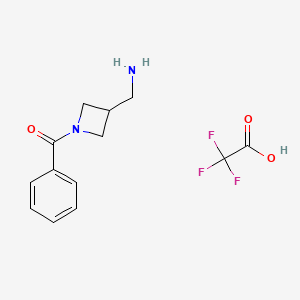
(1-Benzoylazetidin-3-yl)methanamine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzoylazetidin-3-yl)methanamine, trifluoroacetic acid: is a chemical compound with the molecular formula C11H14N2O·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form (1-Benzoylazetidin-3-yl)methanamine.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1-Benzoylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Benzoylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Medically, derivatives of (1-Benzoylazetidin-3-yl)methanamine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-Benzoylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzylazetidin-3-yl)methanamine
- (1-Benzoylpyrrolidin-3-yl)methanamine
- (1-Benzoylpiperidin-3-yl)methanamine
Uniqueness
Compared to similar compounds, (1-Benzoylazetidin-3-yl)methanamine offers a unique balance of reactivity and stability. The azetidine ring is less common than pyrrolidine or piperidine rings, providing distinct chemical properties that can be advantageous in specific applications.
Eigenschaften
Molekularformel |
C13H15F3N2O3 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
[3-(aminomethyl)azetidin-1-yl]-phenylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,9H,6-8,12H2;(H,6,7) |
InChI-Schlüssel |
UAHDNVJVRGFZOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



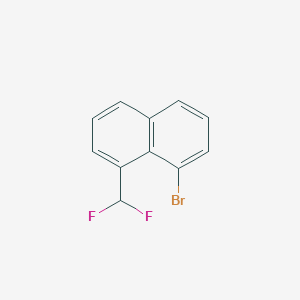


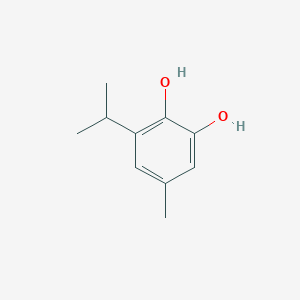
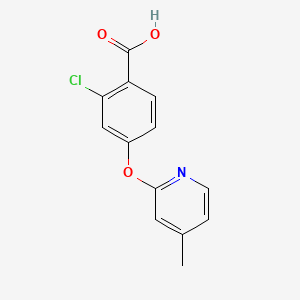
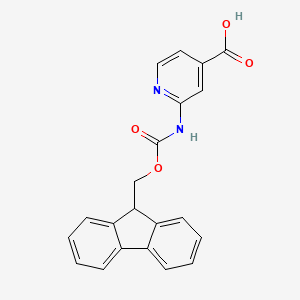
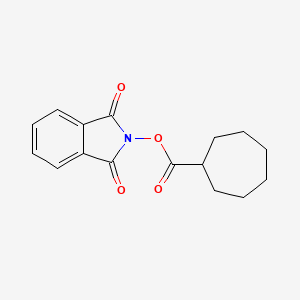



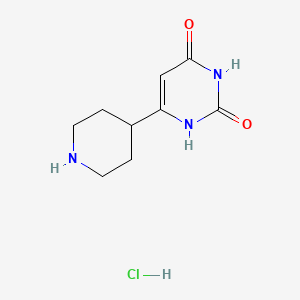
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
